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Compound of Interest

Compound Name:
Deadamantane N-5-(S)-

Hexanamide AKB48

Cat. No.: B1160334 Get Quote

Technical Guide: Synthesis and Characterization
of APINACA (AKB48)
A Note on Nomenclature: The compound requested, "Deadamantane N-5-(S)-Hexanamide
AKB48," appears to be based on a misinterpretation of the common name and chemical

structure. The correct chemical name for the synthetic cannabinoid commonly known as AKB48

is N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, also referred to as APINACA. This

guide will focus on the synthesis and characterization of this well-documented compound.

Introduction
APINACA (AKB48) is a potent synthetic cannabinoid that acts as a full agonist at the CB1

receptor and a partial agonist at the CB2 receptor.[1] It was first identified in Japan in 2012 as

an ingredient in synthetic cannabis smoking blends.[1] Structurally, it features an indazole core

linked to an adamantyl group via a carboxamide bridge, with a pentyl chain attached to the

indazole nitrogen. This guide provides a detailed overview of its synthesis, characterization,

and the signaling pathways it modulates, intended for researchers, scientists, and drug

development professionals.

Synthesis of N-(1-adamantyl)-1-pentyl-1H-indazole-
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The synthesis of APINACA is a multi-step process that involves the preparation of two key

intermediates: 1-pentyl-1H-indazole-3-carboxylic acid and 1-adamantanamine. These

intermediates are then coupled to form the final product.
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Caption: General workflow for the synthesis of APINACA (AKB48).

Experimental Protocols
2.2.1. Synthesis of 1-pentyl-1H-indazole-3-carboxylic acid

This procedure involves the N-alkylation of 1H-indazole-3-carboxylic acid.

Materials: 1H-indazole-3-carboxylic acid, 1-bromopentane, Sodium Hydride (NaH),

Dimethylformamide (DMF).

Procedure:
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Dissolve 1H-indazole-3-carboxylic acid in anhydrous DMF.

Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

Allow the mixture to stir at room temperature for 30 minutes.

Add 1-bromopentane dropwise and stir the reaction mixture at room temperature

overnight.

Quench the reaction with water and acidify with HCl.

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

2.2.2. Synthesis of 1-adamantanamine

This can be achieved via a Ritter-type reaction from 1-bromoadamantane.

Materials: 1-bromoadamantane, Urea or Formamide, Sulfuric acid.

Procedure:

Add 1-bromoadamantane to a stirred solution of urea or formamide in concentrated

sulfuric acid.

Heat the mixture and monitor the reaction by TLC.

After completion, pour the reaction mixture onto ice and basify with a strong base (e.g.,

NaOH).

Extract the product with a suitable organic solvent (e.g., diethyl ether).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield 1-adamantanamine.

2.2.3. Amide Coupling to form APINACA (AKB48)
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This final step involves the formation of an amide bond between the carboxyl group of the

indazole intermediate and the amino group of 1-adamantanamine.

Materials: 1-pentyl-1H-indazole-3-carboxylic acid, 1-adamantanamine, 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt),

Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or DMF.

Procedure:

To a solution of 1-pentyl-1H-indazole-3-carboxylic acid in DCM or DMF, add EDC and

HOBt.

Stir the mixture at room temperature for 30 minutes.

Add 1-adamantanamine and DIPEA to the reaction mixture.

Continue stirring at room temperature overnight.

Dilute the reaction mixture with water and extract with DCM.

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude APINACA by column chromatography or recrystallization.

Characterization of APINACA (AKB48)
The structure and purity of the synthesized APINACA should be confirmed by various analytical

techniques.

Data Presentation
Table 1: Spectroscopic Data for APINACA (AKB48)
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Technique Data Reference

¹H NMR (CDCl₃, 400 MHz)

δ 8.28 (d, J=8.2 Hz, 1H), 7.50-

7.40 (m, 2H), 7.29-7.23 (m,

1H), 6.25 (s, 1H), 4.49 (t, J=7.2

Hz, 2H), 2.18 (s, 3H), 2.15 (s,

6H), 1.98-1.88 (m, 2H), 1.75

(s, 6H), 1.40-1.30 (m, 4H),

0.90 (t, J=7.0 Hz, 3H)

[2]

¹³C NMR (CDCl₃, 100 MHz)

δ 164.5, 140.5, 139.8, 126.9,

122.9, 121.8, 121.2, 109.8,

52.3, 49.3, 41.8, 36.3, 29.8,

29.5, 29.2, 22.4, 14.0

[2]

Mass Spectrometry (EI)

m/z (%): 365 (M⁺, 25), 322

(10), 294 (15), 215 (100), 145

(40), 135 (85)

[2][3]

Table 2: Chromatographic Data for APINACA (AKB48)

Technique Conditions Expected Result

HPLC

C18 column, mobile phase

gradient of acetonitrile and

water with formic acid.

A single major peak

corresponding to APINACA.

GC-MS

Capillary column (e.g., HP-

5MS), temperature

programming.

A characteristic retention time

and mass spectrum.

Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified

product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or

higher spectrometer.
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Mass Spectrometry (MS): For GC-MS, dissolve the sample in a volatile solvent like methanol

or dichloromethane and inject it into the GC-MS system. For LC-MS, dissolve the sample in

the mobile phase and analyze using an appropriate gradient.

High-Performance Liquid Chromatography (HPLC): Prepare a standard solution of APINACA

in a suitable solvent (e.g., methanol). Develop a suitable gradient method using a C18

column with a mobile phase consisting of acetonitrile and water (often with a modifier like

formic acid).

Cannabinoid Receptor Signaling Pathway
APINACA exerts its effects primarily through the activation of cannabinoid receptors CB1 and

CB2, which are G-protein coupled receptors (GPCRs).[4][5][6]
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Caption: Simplified signaling pathway of cannabinoid receptors upon activation by APINACA.
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Activation of CB1/CB2 receptors by APINACA leads to the dissociation of the associated Gi/o

protein into its α and βγ subunits.[7][8] The Giα subunit inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A

(PKA) activity.[5][6] The βγ subunits can directly modulate ion channels, leading to the inhibition

of calcium channels and activation of potassium channels.[5] Furthermore, G-protein activation

can stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing gene

transcription and cellular processes like cell growth, differentiation, and apoptosis.[4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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